molecular formula C7H9NO2 B12877323 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione

3-Ethyl-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B12877323
M. Wt: 139.15 g/mol
InChI Key: VNICJXCATREWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with maleic anhydride, followed by cyclization and methylation . The reaction conditions typically include the use of solvents such as chloroform or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce pyrrolidine derivatives .

Mechanism of Action

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-ethyl-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C7H9NO2/c1-3-5-4-6(9)8(2)7(5)10/h4H,3H2,1-2H3

InChI Key

VNICJXCATREWMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.